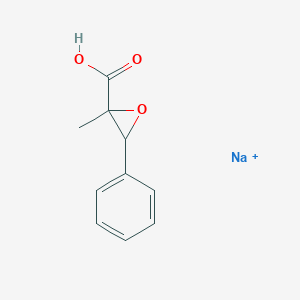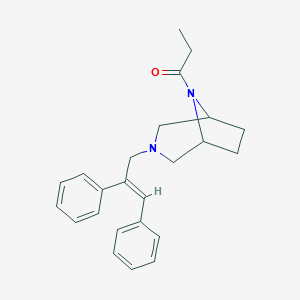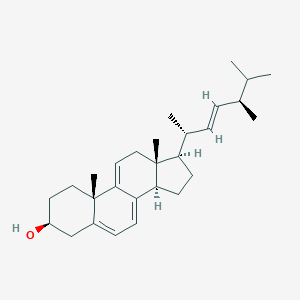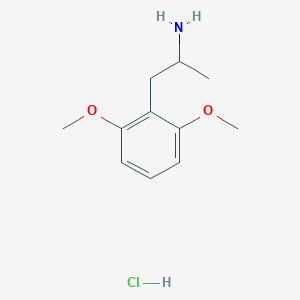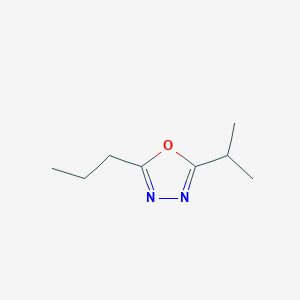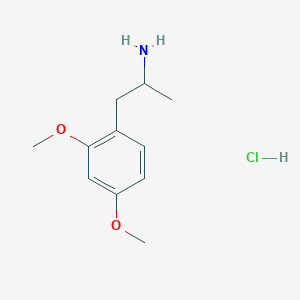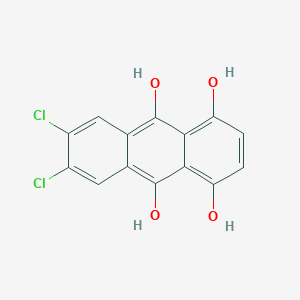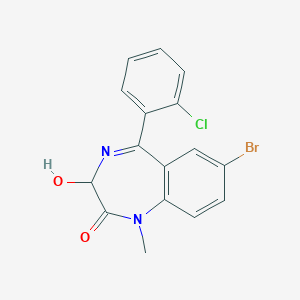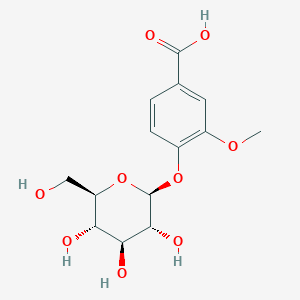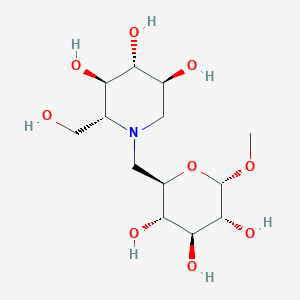![molecular formula C16H22ClN B162585 1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine CAS No. 133763-16-3](/img/structure/B162585.png)
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained significant attention in the scientific community due to its potential therapeutic applications and its structural similarity to ketamine, a well-known anesthetic drug.
Mecanismo De Acción
DCK works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, DCK can produce analgesic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
DCK has been shown to produce a range of effects on the body, including sedation, dissociation, and hallucinations. It can also cause changes in heart rate, blood pressure, and body temperature. DCK is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCK has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, its short duration of action and potential for abuse make it difficult to use in long-term studies.
Direcciones Futuras
There are several potential future directions for research on DCK, including its use in combination with other drugs for the treatment of depression and anxiety, and its potential use in the treatment of addiction. Additionally, further studies are needed to determine the long-term effects of DCK on the body and its potential for abuse.
Métodos De Síntesis
The synthesis of DCK involves the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the N-methylation of the amine group using formaldehyde and formic acid.
Aplicaciones Científicas De Investigación
DCK has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have rapid antidepressant effects, similar to ketamine, but with fewer side effects. DCK has also been studied for its potential use in pain management, as it has been shown to have analgesic properties.
Propiedades
Número CAS |
133763-16-3 |
|---|---|
Nombre del producto |
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine |
Fórmula molecular |
C16H22ClN |
Peso molecular |
263.8 g/mol |
Nombre IUPAC |
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H22ClN/c1-18(2)12-15-6-4-3-5-14(15)11-13-7-9-16(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3 |
Clave InChI |
HYFHPRWFNLMZRE-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(CCCC1)CC2=CC=C(C=C2)Cl |
SMILES canónico |
CN(C)CC1=C(CCCC1)CC2=CC=C(C=C2)Cl |
Otros números CAS |
133763-16-3 |
Sinónimos |
1-p-chlorobenzyl-2-dimethylaminomethyl-1,2-cyclohexene EM 405 EM-405 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




